7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The exact mass of the compound this compound is 431.15935417 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-16(14-10-11-17(31-3)18(12-14)32-4)28(22(27)24-20)15-8-6-5-7-9-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZADDOETKCYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124128 | |
| Record name | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727664-37-1 | |
| Record name | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727664-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents that influence its biological activity. The presence of the dimethoxyphenyl group is crucial for its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Serotonergic Activity : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant effects. Studies suggest that the compound may enhance serotonergic transmission, contributing to its antidepressant-like properties .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitory effects on polyketide synthases have been noted in related studies, suggesting potential applications in treating tuberculosis by disrupting bacterial metabolism .
Antidepressant-Like Effects
A study evaluating similar imidazopurine derivatives demonstrated significant antidepressant-like activity in animal models. The compound's ability to activate serotonergic pathways was highlighted as a key factor in its efficacy .
Safety Profile
Safety evaluations have indicated that while the compound exhibits therapeutic potential, it may also induce side effects such as sedation and disturbances in lipid metabolism after prolonged administration. Notably, it did not exhibit anticholinergic properties, making it a safer alternative compared to traditional antidepressants .
Study 1: Antidepressant Activity
In a controlled study involving mouse models, the compound was administered at varying doses. Results showed a marked reduction in immobility time during the forced swim test (FST), indicating antidepressant-like effects. The study concluded that the compound's mechanism involved modulation of serotonin receptors .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of polyketide synthases. The study demonstrated that it could effectively block enzyme activity, leading to reduced bacterial growth in vitro. This suggests potential applications in developing new antimicrobial agents against resistant strains of bacteria .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Main Biological Activity | Key Findings |
|---|---|---|---|
| AZ-853 | Imidazopurine | Antidepressant | Stronger serotonergic activity; induced weight gain |
| AZ-861 | Imidazopurine | Antidepressant | Higher potency but caused sedation |
| 7-DMP | Imidazo[2,1-f]purine | Antimicrobial | Effective enzyme inhibitor; potential TB treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
